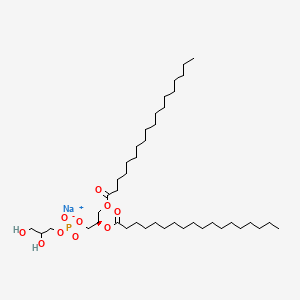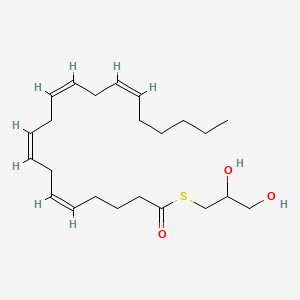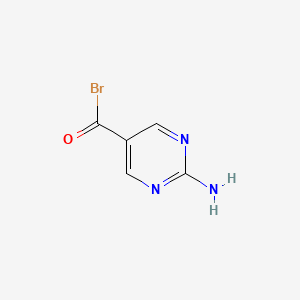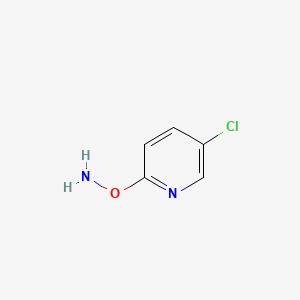
1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is a synthetic phospholipid commonly used in various scientific and industrial applications. This compound is a type of phosphatidylglycerol, which is a minor component of cell membranes, particularly in bacteria. It is known for its role in enhancing respiratory mucus clearance in cystic fibrosis and is widely used in the formulation of liposomes for drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is synthesized through a multi-step process involving the esterification of glycerol with stearic acid, followed by phosphorylation and subsequent conversion to the sodium salt form. The general synthetic route includes:
Esterification: Glycerol is esterified with stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The resulting diester is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid.
Neutralization: The phosphorylated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, typically involves large-scale esterification and phosphorylation processes under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and stearic acid.
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative degradation products.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Peroxides and other oxidative degradation products.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of lipid behavior and membrane dynamics.
Biology: Employed in the study of cell membrane structure and function, particularly in bacterial membranes.
Medicine: Utilized in the formulation of liposomes for drug delivery, enhancing the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. In drug delivery systems, it forms stable liposomes that encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific tissues. The compound interacts with cellular membranes, enhancing the uptake and efficacy of the encapsulated drugs .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt: Contains unsaturated fatty acid chains, leading to different membrane fluidity properties.
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt: Contains shorter fatty acid chains, affecting its melting temperature and membrane interactions.
Uniqueness
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is unique due to its saturated stearic acid chains, which confer high stability and low permeability to the membranes it forms. This makes it particularly useful in applications requiring robust and stable lipid bilayers, such as in drug delivery systems and studies of membrane dynamics .
Properties
CAS No. |
200880-42-8 |
|---|---|
Molecular Formula |
C42H83NaO10P |
Molecular Weight |
802.1 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/t39?,40-;/m1./s1 |
InChI Key |
IUBKCLFRZBJGPG-QTOMIGAPSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
Octadecanoic Acid (1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Monosodium Salt; _x000B_1,2-Dioctadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Monosodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Oxireno[4,5]pyrano[2,3-c]pyridine(9CI)](/img/new.no-structure.jpg)



![Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B571063.png)
![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)


![3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol](/img/structure/B571074.png)
